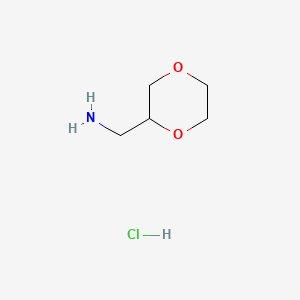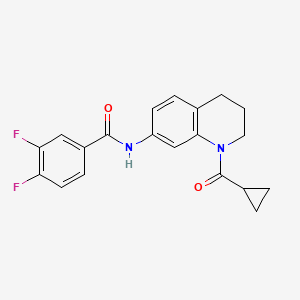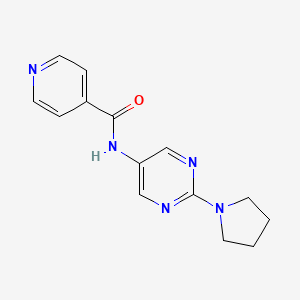![molecular formula C17H22N2O3S B2563290 1-(2-ethoxyphenyl)-3-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}urea CAS No. 2210139-42-5](/img/structure/B2563290.png)
1-(2-ethoxyphenyl)-3-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-ethoxyphenyl)-3-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}urea is a complex organic compound that features a unique combination of functional groups, including an ethoxyphenyl group, a hydroxypropyl group, and a thiophene ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-ethoxyphenyl)-3-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}urea typically involves multiple steps, starting with the preparation of the thiophene derivative. One common method for synthesizing thiophene derivatives is the Paal–Knorr reaction, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents . Another method is the Gewald reaction, which is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester .
Once the thiophene derivative is prepared, it can be further reacted with other intermediates to form the final compound. The reaction conditions typically involve the use of organic solvents such as acetonitrile (MeCN) and bases like sodium bicarbonate (NaHCO3) to facilitate the cyclization and formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow processes to enhance efficiency and reduce production costs.
化学反应分析
Types of Reactions
1-(2-ethoxyphenyl)-3-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}urea can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Bromine (Br2), nitric acid (HNO3)
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Alcohols, amines
Substitution: Halogenated or nitrated derivatives
科学研究应用
1-(2-ethoxyphenyl)-3-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}urea has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly for its anti-inflammatory, antimicrobial, and anticancer properties.
Material Science: Thiophene derivatives are known for their applications in organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs).
Industrial Chemistry: The compound can be used as a corrosion inhibitor and in the synthesis of other complex organic molecules.
作用机制
The mechanism of action of 1-(2-ethoxyphenyl)-3-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}urea involves its interaction with specific molecular targets and pathways. The thiophene ring can interact with various enzymes and receptors, modulating their activity and leading to therapeutic effects. For example, thiophene derivatives have been shown to inhibit kinases and other enzymes involved in inflammation and cancer .
相似化合物的比较
Similar Compounds
1-[1-(2,5-dimethylthiophen-3-yl)ethyl]-1-hydroxyurea: An anti-inflammatory agent.
1-(2,5-dimethylthiophen-3-yl)-3-(5-methyl-1H-imidazol-4-yl)propan-1-one: A serotonin antagonist used in the treatment of Alzheimer’s disease.
Uniqueness
1-(2-ethoxyphenyl)-3-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}urea is unique due to its combination of functional groups, which confer distinct chemical and biological properties. The presence of the ethoxyphenyl group, hydroxypropyl group, and thiophene ring allows for diverse chemical reactivity and potential therapeutic applications.
属性
IUPAC Name |
1-(2-ethoxyphenyl)-3-(2-hydroxy-2-methyl-3-thiophen-3-ylpropyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O3S/c1-3-22-15-7-5-4-6-14(15)19-16(20)18-12-17(2,21)10-13-8-9-23-11-13/h4-9,11,21H,3,10,12H2,1-2H3,(H2,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLTWHESPIBBJFJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)NCC(C)(CC2=CSC=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![1-[4-(2-fluorophenyl)-1,3-thiazol-2-yl]-4-(3-thienyl)-1H-pyrazol-5-amine](/img/structure/B2563207.png)

![4-ethoxy-N-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide](/img/structure/B2563209.png)
![9-(3-chlorophenyl)-3-(2-ethoxyethyl)-1,7-dimethyl-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione](/img/structure/B2563210.png)
![2-{7-methyl-5-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidin-3-yl}-N-[4-(propan-2-yl)phenyl]acetamide](/img/structure/B2563212.png)
![5-(2-chloro-6-fluorobenzyl)-8-fluoro-3-(3-methoxybenzyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2563214.png)

![2-Chloro-N-([1,2,4]triazolo[1,5-a]pyrimidin-2-ylmethyl)acetamide;hydrochloride](/img/structure/B2563219.png)
![(Z)-ethyl 2-(6-nitro-2-((5-nitrofuran-2-carbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2563224.png)

![N-(3-chlorophenyl)-2-((1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2563226.png)



